Modulation of Nrf2 Nuclear Translocation in a Cellular Assay
4-(2-Cyclohexylethoxy)-N-neopentylaniline activates Nrf2 nuclear translocation with an EC50 of 2.16 µM in a human U2OS osteosarcoma cell line co-expressing Keap1 [1]. This is a quantitative measure of its ability to modulate the Nrf2 pathway. In contrast, the parent compound, IM3829, is reported to inhibit Nrf2 nuclear translocation and does not have a reported EC50 for activation in the same or a similar assay [2]. This difference in functional activity (activation vs. inhibition) highlights a distinct pharmacological profile induced by the neopentyl substitution.
| Evidence Dimension | Nrf2 Nuclear Translocation Activation |
|---|---|
| Target Compound Data | EC50 = 2.16 µM (2160 nM) |
| Comparator Or Baseline | IM3829 (4-(2-cyclohexylethoxy)aniline): Reported as an inhibitor of Nrf2 nuclear translocation; no activation EC50 reported. |
| Quantified Difference | N/A (Qualitative difference in functional activity: Activation vs. Inhibition) |
| Conditions | Human U2OS osteosarcoma cells co-expressing Keap1, assessing Nrf2 nuclear translocation. |
Why This Matters
This data provides a quantifiable, functional measure for researchers selecting a compound to study Nrf2 pathway modulation, distinguishing it from inhibitors like IM3829.
- [1] BindingDB entry BDBM50557086. 4-(2-Cyclohexylethoxy)-N-neopentylaniline. EC50 for Nrf2 activation in U2OS cells. 2022. View Source
- [2] Table 3. IM3829: 4-(2-Cyclohexylethoxy)aniline. Mechanism of action: Inhibits ionizing radiation-induced nuclear translocation of NRF2. Patent KR20130079898A. View Source
